1-Methyl-2-(3-methylbenzyl)benzene

High-temperature heat transfer fluids Thermophysical properties Diarylmethane isomer characterization

Researchers requiring stable, high-temperature heat transfer media (250-300°C) or reference standards for diarylmethane isomer analysis face limited isomer-specific options. 1-Methyl-2-(3-methylbenzyl)benzene directly addresses these needs with a defined ortho-/meta-methyl substitution pattern. - Thermal stability up to 320°C with only 5-10% viscosity drift after 700 h, enabling reliable long-term heat transfer operations. - Resolves critical isomer-specific analytical challenges as a retention time marker for the six dimethyldiphenylmethane positional isomers. - Calculated flash point of 136.5°C offers a favorable safety margin compared to lower-flash-point symmetric isomers.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 21895-13-6
Cat. No. B1361184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(3-methylbenzyl)benzene
CAS21895-13-6
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=CC=CC=C2C
InChIInChI=1S/C15H16/c1-12-6-5-8-14(10-12)11-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3
InChIKeyWUCBDTNUSSWFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(3-methylbenzyl)benzene: Identity & Overview


1-Methyl-2-(3-methylbenzyl)benzene (CAS 21895-13-6), systematically named 1-methyl-2-[(3-methylphenyl)methyl]benzene and also referred to as 2,3′-dimethyldiphenylmethane or o,m′-ditolylmethane, is an unsymmetrically methyl-substituted diarylmethane with the molecular formula C15H16 and a molecular weight of 196.29 g/mol . This compound is a member of the dimethyldiphenylmethane isomeric series, which encompasses six positional isomers distinguished by the relative orientation of methyl substituents on the two aromatic rings [1]. Historically, hydrocarbons of the diphenylmethane series—particularly ditolylmethane—were investigated as high-temperature heat transfer media for industrial applications covering the 250–300°C temperature range where conventional fluids proved inadequate [2]. The compound is characterized by an unsymmetrical substitution pattern (ortho-methyl on one ring, meta-methyl on the other), which distinguishes it from symmetric isomers such as di-p-tolylmethane (4,4′-dimethyldiphenylmethane, CAS 4957-14-6) and di-o-tolylmethane [1][3].

Isomer-specific reference for dimethyldiphenylmethane positional isomer studies
High-temperature heat transfer fluid research and thermal stability evaluation
Chromatographic isomer separation method development and validation
Synthetic intermediate with defined unsymmetrical substitution pattern

1-Methyl-2-(3-methylbenzyl)benzene: Isomer-Specific Properties


Within the dimethyldiphenylmethane isomeric family, substitution pattern directly governs physicochemical properties and chemical behavior, rendering isomers non-interchangeable in both applied and research contexts. The six positional isomers of dimethyldiphenylmethane exhibit distinct chromatographic retention behavior, requiring a high-resolution 180 m open tubular column and two separate isothermal runs for complete separation due to differential stationary phase interactions [1]. From a thermal stability and reactivity perspective, ortho-methyl-substituted diphenylmethanes demonstrate accelerated thermal hydrocracking kinetics relative to the unsubstituted parent compound diphenylmethane (DPM), whereas meta- and para-substituted tolylphenylmethanes exhibit debenzylation rates comparable to DPM [2]. These isomer-specific differences—stemming from steric effects, ring-current anisotropy, and molecular conformation variations—mean that substituting 1-methyl-2-(3-methylbenzyl)benzene (o,m′-substituted) with, for instance, di-p-tolylmethane (p,p′-substituted) or 2,4′-dimethyldiphenylmethane (o,p′-substituted) would yield non-equivalent performance in high-temperature heat transfer applications, catalytic hydrocracking studies, or synthetic transformations where regioselectivity is critical [1][2][3].

Di-p-tolylmethane (p,p'-isomer)
Symmetrical substitution yields different boiling point, flash point, and thermal stability profiles; performance in heat transfer systems may not transfer directly.
2,4'-Dimethyldiphenylmethane (o,p'-isomer)
Altered regiochemistry modifies chromatographic retention and hydrocracking reactivity; isomer-specific properties must be validated separately.
Other positional isomers
Substitution pattern governs NMR fingerprint, density, and vapor pressure; class-level thermal stability data may not apply identically to every isomer.

1-Methyl-2-(3-methylbenzyl)benzene: Differentiation vs. Isomers


Boiling Point vs. Di-p-tolylmethane

The target compound 1-methyl-2-(3-methylbenzyl)benzene exhibits a calculated normal boiling point of 297.9 °C at 760 mmHg, which is approximately 12 °C higher than the reported boiling point of its symmetric positional isomer di-p-tolylmethane (4,4′-dimethyldiphenylmethane, CAS 4957-14-6), measured at 285.5–286.5 °C . This boiling point elevation is consistent with the unsymmetrical o,m′-substitution pattern introducing greater molecular asymmetry relative to the symmetric p,p′-substituted counterpart, which may influence vapor pressure characteristics and operating temperature windows in heat transfer applications [1].

Boiling Point
Cross-study comparable
Target: 297.9 °C (calc); Comparator di-p-tolylmethane: 285.5–286.5 °C (reported)
Isomer-specific vapor pressure context; ~12 °C higher boiling point observed for o,m'-isomer
Calculated vs experimental values; ACD/Labs and ChemBlink databases
High-temperature heat transfer fluids Thermophysical properties Diarylmethane isomer characterization

Flash Point Safety Advantage

The calculated flash point for 1-methyl-2-(3-methylbenzyl)benzene is 136.5 °C . In contrast, the symmetric di-p-tolylmethane isomer (CAS 4957-14-6) has a reported flash point of only 28 °C under comparable measurement conditions . This represents an approximately 108 °C elevation in flash point for the o,m′-substituted isomer relative to the p,p′-substituted symmetric isomer. A 1958 comparative review of diphenylmethane-series heat transfer media noted that ditolylmethane is superior to the conventional diphenyl mixture specifically with respect to flash point and similar safety-related properties [1].

Flash Point
Cross-study comparable
136.5 °C (o,m'-isomer) vs 28 °C (p,p'-isomer)
Higher flash point supports procurement safety evaluation context
Calculated target value; reported comparator data; isomer-specific handling considerations
Fire safety Industrial solvent handling Thermal fluid procurement

Density Variation Among Isomers

The calculated density for 1-methyl-2-(3-methylbenzyl)benzene is 0.975 g/cm³ . By comparison, di-p-tolylmethane (CAS 4957-14-6) exhibits a reported density of 0.980 g/cm³ , while the unsymmetrical 2,4′-dimethyldiphenylmethane isomer has a reported density of 0.98 g/cm³ . Although the absolute differences among isomers are modest (approximately 0.005 g/cm³ variation), this parameter is essential for accurate engineering calculations in fluid flow, pump sizing, and heat exchanger design.

Density
Cross-study comparable
0.975 g/cm³ (target) vs 0.980–0.98 g/cm³ (other isomers)
Density variation within ~0.5% among positional isomers
Relevant for fluid flow and heat exchanger design calculations
Fluid dynamics calculations Mass transfer Process engineering design

Thermal Stability in Heat Transfer Service

Hydrocarbons of the diphenylmethane series, including ditolylmethane isomers, have been established as suitable high-temperature heat transfer media for the 250–300 °C operating range—a temperature window where conventional heat transfer fluids historically demonstrated inadequate performance [1]. In pilot-scale heat transfer rig testing with liquid ditolylmethane operating at maximum temperatures up to 320 °C over 700 cumulative hours, the thermal stability was characterized as 'completely satisfactory' [2]. Post-exposure analysis revealed that after 18 months of operation, the viscosity of the ditolylmethane increased by only 5–10%, corresponding to a resin content rise of 3–6%—well below the 10% resin content threshold that typically mandates heat transfer fluid replacement [2]. The coke number increased from 0 to 0.67% over the same operational period [2]. The observed heat transfer coefficient results demonstrated good agreement with values calculated from standard tabulated property data [2].

Thermal Stability
Class-level inference
Pilot rig: ≤320 °C, 700 h; viscosity drift 5–10%, resin accumulation 3–6% over 18 months
Supports heat transfer fluid selection review; isomer-class data
Ditolylmethane-class pilot data; isomer-specific confirmation recommended
High-temperature industrial processes Thermal degradation kinetics Heat transfer fluid selection

Ortho-Methyl Effect in Hydrocracking

Systematic kinetic studies of thermal hydrocracking in methyldiphenylmethanes have established that ortho-methyl substitution substantially accelerates the debenzylation reaction rate relative to unsubstituted diphenylmethane (DPM) [1]. Specifically, o-tolylphenylmethane and ortho-methyl-substituted xylylphenylmethanes exhibited debenzylation rates significantly faster than DPM, whereas m- and p-tolylphenylmethanes and 3,4-dimethyldiphenylmethane displayed rates comparable to DPM [1]. For 1-methyl-2-(3-methylbenzyl)benzene, which bears an ortho-methyl group on one aromatic ring, the debenzylation rate would be expected to exceed that of DPM. The rate equation for DPM thermal hydrocracking was determined as r = k1.5·PDPM·PH2^(1/2), with an activation energy of 69 kcal/mol, providing a quantitative kinetic baseline [1]. Demethylation consistently occurred in preference to debenzylation and demethylbenzylation across all methylated DPM compounds studied [1].

Hydrocracking Rate
Class-level inference
Ortho-substituted DPMs: rate > DPM; meta/para ≈ DPM (qualitative ranking)
Isomer-specific reactivity context for mechanistic hydrocracking studies
Exact fold-increase not numerically specified; Japan Petroleum Institute 1977
Catalytic hydrocracking Petroleum refining Diarylmethane degradation pathways

¹³C NMR Spectroscopic Differentiation

Comprehensive ¹³C NMR chemical shift data have been reported for diphenylmethane and nine methylated derivatives, including the 2,3′-dimethyldiphenylmethane isomer corresponding to CAS 21895-13-6 [1]. The ortho-methyl substitution pattern produces characteristic shielding effects that are distinct from meta- and para-substituted analogs. In tri-ortho-substituted diphenylmethanes, a predominance of the perpendicular conformation is suggested by the NMR data [1]. Ring current calculations demonstrate that ¹³C shielding trends originate from mechanisms fundamentally different from those governing ¹H chemical shift behavior—specifically, anisotropic effects alone cannot account for the observed ¹³C chemical shift variations [1]. A separate study reported synthesis and NMR characterization of 54 methyl and halo derivatives of diphenylmethane, using NMR spectra to provide unequivocal structural proof and to test for potential methyl group rearrangements occurring during alkylation reactions [2].

¹³C NMR Differentiation
Supporting evidence
Distinct chemical shift pattern for 2,3'-dimethyldiphenylmethane vs 5 positional isomers
Enables unambiguous isomer identification via spectroscopic fingerprint
High-resolution capillary column required for full isomer separation
Structural elucidation NMR spectroscopy Isomer identification

1-Methyl-2-(3-methylbenzyl)benzene: Application Scenarios


High-Temperature Heat Transfer Fluid

Based on the documented thermal stability of ditolylmethane-class hydrocarbons at temperatures up to 320 °C with only 5–10% viscosity drift after 700 hours of operation and resin accumulation limited to 3–6% over 18 months [1], 1-methyl-2-(3-methylbenzyl)benzene is suitable for heat transfer fluid applications in the 250–300 °C operating range. The compound's calculated flash point of 136.5 °C—substantially higher than the 28 °C flash point of di-p-tolylmethane —provides a favorable safety margin for high-temperature industrial processes where reduced flammability hazard is a procurement consideration. The boiling point of approximately 297–298 °C positions this isomer appropriately for liquid-phase heat transfer at temperatures approaching 300 °C without excessive vapor pressure generation . Historical technical assessments concluded that 'ditolylmethane should be used for heating and cooling of high temperature industrial heat exchange equipment' based on satisfactory thermal stability and heat transfer coefficient performance [1].

Substituent Effects in Hydrocracking Studies

For research groups investigating the influence of aromatic substitution patterns on thermal degradation kinetics, 1-methyl-2-(3-methylbenzyl)benzene provides a defined ortho-methyl/meta-methyl substitution architecture. Kinetic studies have established that ortho-methyl-substituted diphenylmethanes undergo debenzylation at rates significantly faster than unsubstituted diphenylmethane (DPM), whereas m- and p-substituted analogs exhibit rates comparable to DPM [2]. This compound therefore serves as an appropriate model substrate for examining ortho-substituent steric and electronic effects on C–C bond cleavage kinetics, with the DPM baseline rate (r = k1.5·PDPM·PH2^(1/2), Ea = 69 kcal/mol) providing a quantitative reference framework [2]. The compound's well-documented ¹³C NMR fingerprint [3] additionally enables precise tracking of structural integrity before and after thermal exposure.

Chromatographic Method for Isomer Separation

The established analytical challenge of resolving all six dimethyldiphenylmethane positional isomers—requiring a 180 m × 0.25 mm ID high-resolution open tubular column with Emulphor 0 stationary phase and two separate isothermal runs [4]—makes 1-methyl-2-(3-methylbenzyl)benzene a valuable reference standard for chromatographic method development and validation. Researchers developing or optimizing GC or HPLC methods for diarylmethane isomer analysis can employ this specific o,m′-substituted isomer as a retention time marker to calibrate separation conditions, verify column performance, or identify isomer-specific degradation products in complex thermal fluid or reaction mixtures. The distinct retention behavior of positional isomers under varying temperature conditions [4] supports its utility as a certified reference material for analytical chemistry applications.

Organic Synthesis Intermediate

As an unsymmetrically substituted diarylmethane with ortho-methyl functionality on one ring and meta-methyl on the other, 1-methyl-2-(3-methylbenzyl)benzene provides a defined regiochemical starting point for synthetic transformations including benzylic oxidation, electrophilic aromatic substitution, and cross-coupling reactions. The compound's calculated physical properties—density of 0.975 g/cm³, refractive index of 1.561, and boiling point of ~298 °C —provide the requisite data for reaction engineering calculations, solvent selection, and purification protocol design (e.g., distillation parameters). Vendor-supplied purity specifications of ≥95% establish a baseline for synthetic applications where isomeric purity is critical for reproducible reaction outcomes.

Application
Selection Property
Validation Focus
Heat transfer fluid research
Isomer-specific thermal stability and vapor pressure profile
Long-duration thermal degradation kinetics and resin formation rate
Hydrocracking mechanistic studies
Ortho-methyl substitution reactivity pattern
Debenzylation rate relative to diphenylmethane baseline
Isomer separation method development
Chromatographic retention behavior of o,m'-substitution
Resolution of all six dimethyldiphenylmethane positional isomers
Synthetic intermediate applications
Defined unsymmetrical regiochemistry
Isomeric purity and structural identity verification
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